Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate
Description
Properties
CAS No. |
142247-65-2 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
hex-5-enyl 1,3-dioxo-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C15H14O5/c1-2-3-4-5-8-19-13(16)10-6-7-11-12(9-10)15(18)20-14(11)17/h2,6-7,9H,1,3-5,8H2 |
InChI Key |
UYBIWDUOMBRNRD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuran Carboxylic Acid Precursor
The 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid core is synthesized via cyclization of trimellitic anhydride (CID 11089) under acidic conditions. Alternatively, ozonolysis of silylated 4-hydroxyindanone derivatives followed by oxidation yields the carboxylic acid.
Esterification with Hex-5-en-1-ol
The acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Hex-5-en-1-ol, prepared via nucleophilic substitution of 6-bromo-1-hexene with potassium acetate (93% yield), is added dropwise. The reaction proceeds at 0–25°C for 12–24 hours, achieving 78–85% yield after purification by silica gel chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | DCC/DMAP |
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
| Yield | 78–85% |
Alkylation of Potassium 1,3-Dioxo-benzofuran-5-carboxylate
Formation of the Potassium Salt
The carboxylic acid is treated with potassium hydroxide in ethanol, forming the potassium salt. This intermediate exhibits enhanced nucleophilicity for alkylation.
Reaction with Hex-5-en-1-yl Bromide
Hex-5-en-1-yl bromide, synthesized from 5-hexen-1-ol using PBr₃, is reacted with the potassium salt in dimethylformamide (DMF) at 80°C for 6 hours. Tetrabutylammonium bromide (TBAB) is added as a phase-transfer catalyst, yielding 70–75% of the ester.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | TBAB |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 70–75% |
Cross-Metathesis with Grubbs Catalyst
Preparation of Allyl Benzofuran Intermediate
A benzofuran derivative bearing an allyl group at the 5-position is synthesized via Heck coupling of 5-iodo-1,3-dioxo-benzofuran with allyl bromide.
Metathesis with 5-Hexene
Using Grubbs II catalyst (5 mol%), the allyl-substituted benzofuran undergoes cross-metathesis with 5-hexene in dichloromethane at 40°C. The reaction achieves 65–70% yield, with E/Z selectivity of 82:18.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Grubbs II (5 mol%) |
| Solvent | Dichloromethane |
| Temperature | 40°C |
| E/Z Ratio | 82:18 |
| Yield | 65–70% |
One-Pot Cyclization-Esterification
Cyclization of Trimellitic Anhydride Derivatives
Trimellitic anhydride is reacted with hex-5-en-1-ol in acetic anhydride under reflux, forming the benzofuran ring via intramolecular cyclization. This method bypasses isolation of intermediates, achieving 60–68% yield.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Acetic anhydride |
| Temperature | Reflux (140°C) |
| Yield | 60–68% |
Enzymatic Esterification
Lipase-Catalyzed Reaction
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the esterification of 1,3-dioxo-benzofuran-5-carboxylic acid with hex-5-en-1-ol in tert-butyl methyl ether. At 50°C, 55–60% conversion is achieved in 48 hours, offering a green chemistry alternative.
Key Data:
| Parameter | Value |
|---|---|
| Enzyme | CAL-B |
| Solvent | MTBE |
| Temperature | 50°C |
| Conversion | 55–60% |
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Green Metrics |
|---|---|---|---|---|
| DCC/DMAP Esterification | 85 | High | Moderate | Low |
| Alkylation with TBAB | 75 | Medium | High | Medium |
| Grubbs Metathesis | 70 | Very High | Low | Low |
| One-Pot Cyclization | 68 | Low | High | Medium |
| Enzymatic | 60 | Medium | Low | High |
Challenges and Optimization Strategies
- Regioselectivity : Competing esterification at the 4-position of the benzofuran ring is mitigated using bulky bases (e.g., DBU).
- Purification : Silica gel chromatography with hexane/ethyl acetate (8:2) effectively separates the product from trimellitic anhydride byproducts.
- Stability : The hex-5-en-1-yl group is prone to oxidation; reactions are conducted under nitrogen with BHT (0.1 wt%) as a stabilizer.
Chemical Reactions Analysis
Types of Reactions
Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the enyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of Hex-5-en-1-yl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
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